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molecular formula C4H7NO2 B034835 2-Oxazolidinone, 3-methyl- CAS No. 19836-78-3

2-Oxazolidinone, 3-methyl-

Cat. No. B034835
M. Wt: 101.1 g/mol
InChI Key: VWIIJDNADIEEDB-UHFFFAOYSA-N
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Patent
US04381401

Procedure details

A mixture of aniline hydrochloride (13.0 g, 0.10 mole), 3-methyl-2-oxazolidinone (11.0 g, 0.109 mole) and 35 ml of 2-(2-methoxyethoxy)ethanol was heated to 170° C. in an oil bath. The reaction mixture became homogenous and carbon dioxide evolution occurred on heating. After 17 hours, the reaction was allowed to cool to room temperature. After a workup procedure similar to that described in Example 1 and distillation at 105° C. to 110° C. (0.4 mm), an 81 percent distilled yield of the product was obtained as a clear liquid. Product confirmation was made by the use of spectra evidence.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:9][N:10]1[CH2:14][CH2:13]OC1=O.COCCOCCO.C(=O)=O>>[CH3:9][NH:10][CH2:14][CH2:13][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
CN1C(OCC1)=O
Name
Quantity
35 mL
Type
reactant
Smiles
COCCOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
on heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DISTILLATION
Type
DISTILLATION
Details
After a workup procedure similar to that described in Example 1 and distillation at 105° C. to 110° C. (0.4 mm)
DISTILLATION
Type
DISTILLATION
Details
an 81 percent distilled yield of the product
CUSTOM
Type
CUSTOM
Details
was obtained as a clear liquid

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
CNCCNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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